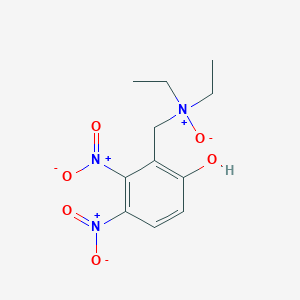
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanamine oxide group attached to a benzyl ring substituted with hydroxy and dinitro groups. Its molecular structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl ring is first nitrated to introduce the nitro groups at the 2 and 3 positions. This is followed by the introduction of the hydroxy group at the 6 position through a hydroxylation reaction. The final step involves the reaction of the benzyl precursor with N-ethyl ethanamine oxide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydroxy and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzyl compounds.
Scientific Research Applications
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine: Lacks the oxide group, resulting in different chemical properties.
N-Methyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
N-Ethyl-N-(4-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: The hydroxy group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is unique due to its specific combination of functional groups and their positions on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-ethyl-N-[(6-hydroxy-2,3-dinitrophenyl)methyl]ethanamine oxide |
InChI |
InChI=1S/C11H15N3O6/c1-3-14(20,4-2)7-8-10(15)6-5-9(12(16)17)11(8)13(18)19/h5-6,15H,3-4,7H2,1-2H3 |
InChI Key |
JIXPNADEBXDZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
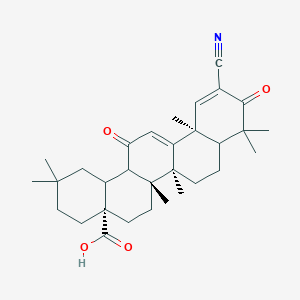
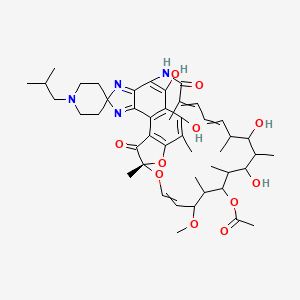
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
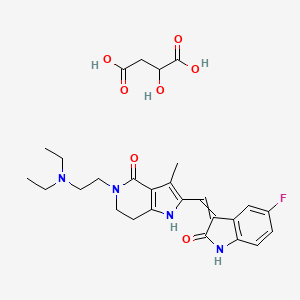
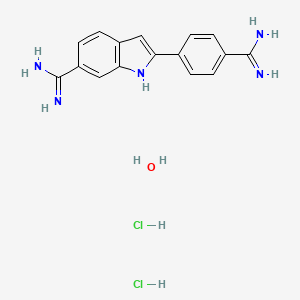
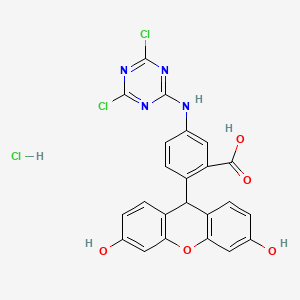
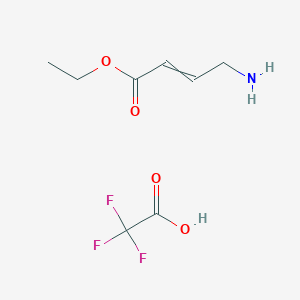
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
